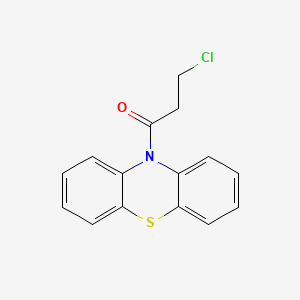

3-Chloro-1-phenothiazin-10-yl-propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Chloro-1-phenothiazin-10-yl-propan-1-one involves complex reactions between phenothiazine frameworks and various other chemicals to produce compounds with potential antimicrobial activities. Bansode, Dongre, and Dongre (2009) synthesized a series of compounds using the phenothiazine framework by condensing different chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with 2-substituted phenothiazines, which were then evaluated for antimicrobial activity (Bansode, Dongre, & Dongre, 2009). This method demonstrates the complexity and versatility in the synthesis of phenothiazine derivatives.

Molecular Structure Analysis

Detailed investigations into the molecular structures of phenothiazine derivatives, including those similar to 3-Chloro-1-phenothiazin-10-yl-propan-1-one, have been carried out using various spectroscopic techniques. Sharma et al. (2012) described the synthesis of a new series of compounds, confirming their structures through IR, 1H- and 13C-NMR spectroscopy, and mass spectrometry, showcasing the chemical diversity and structural complexity of these molecules (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Chemical Reactions and Properties

The chemical reactions and properties of phenothiazine derivatives are characterized by their ability to undergo various chemical transformations, leading to a wide range of biological activities. The synthesis of 10-(3-chloro-l-azabicyclo[2,2,2]oct-ylmethyl)-phenothiazine by Jie (2005) with a yield of over 90% under specific conditions highlights the reactivity and potential for high-efficiency synthesis of such compounds (Jie, 2005).

Physical Properties Analysis

The physical properties of phenothiazine derivatives, including solubility, melting points, and crystalline structure, play a crucial role in their pharmacological effectiveness. Nikulin, Voskoboynikov, and Suponitsky (2008) synthesized a compound demonstrating the importance of crystal structure in understanding the physical properties of these molecules (Nikulin, Voskoboynikov, & Suponitsky, 2008).

Chemical Properties Analysis

The chemical properties of 3-Chloro-1-phenothiazin-10-yl-propan-1-one derivatives are significantly influenced by their molecular structure, which determines their reactivity and interactions with biological targets. The studies by Ghasemian et al. (2014) on the solvatochromism and biological properties of triazine-based azo–azomethine dyes provide insight into the chemical behavior and potential applications of phenothiazine derivatives (Ghasemian, Kakanejadifard, Azarbani, Zabardasti, & Kakanejadifard, 2014).

Applications De Recherche Scientifique

Antiviral and Anticancer Potential

3-Chloro-1-phenothiazin-10-yl-propan-1-one and its derivatives have demonstrated significant antiviral and anticancer activities. Phenothiazines like chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine exhibit antiviral properties against a spectrum of RNA-viruses. These compounds interfere with processes such as clathrin-dependent endocytosis, cell-cell fusion, viral replication, and entry into host cells. Their activity at non-toxic concentrations indicates their potential as therapeutic agents for viral infections, although further research is necessary to validate these findings (Otręba, Kośmider, & Rzepecka-Stojko, 2020). Moreover, phenothiazines like fluphenazine, perphenazine, and prochlorperazine have demonstrated anticancer activity, impacting cell cycle, proliferation, and apoptosis, and showing potential as adjuvants in chemotherapy (Otręba & Kośmider, 2020).

Antibacterial and Antimycobacterial Activities

Phenothiazine compounds have exhibited promising antibacterial and antimycobacterial activities. Studies suggest that these compounds inhibit the growth of Mycobacterium tuberculosis and may enhance the efficacy of certain first-line treatment agents. For instance, thioridazine has shown properties that may warrant its consideration as an adjunct therapy for tuberculosis, especially during the initial treatment phase (Amaral, Kristiansen, Viveiros, & Atouguia, 2001).

Interaction with Cellular Processes

Phenothiazines interact with various cellular processes, affecting biomolecules like DNA and proteins. They exhibit a range of properties, including antimicrobial, antiprionic, and anticancerous activities. Understanding the toxic and beneficial effects of these drugs could lead to appropriate clinical applications in the future (Sudeshna Gangopadhyay & Parimal Karmakar, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

3-chloro-1-phenothiazin-10-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNOS/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMBCNDXWXEIAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289676 |

Source

|

| Record name | 3-Chloro-1-phenothiazin-10-yl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-phenothiazin-10-yl-propan-1-one | |

CAS RN |

4091-91-2 |

Source

|

| Record name | 4091-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1-phenothiazin-10-yl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)